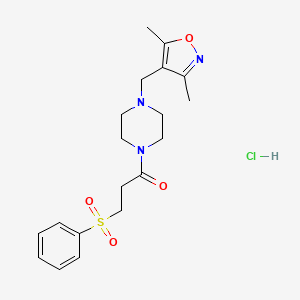

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S.ClH/c1-15-18(16(2)26-20-15)14-21-9-11-22(12-10-21)19(23)8-13-27(24,25)17-6-4-3-5-7-17;/h3-7H,8-14H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPCDPVHHSHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-(phenylsulfonyl)propan-1-one hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a piperazine ring, an isoxazole moiety, and a phenylsulfonyl group. These structural components suggest a multifaceted interaction profile with biological targets, making it a candidate for various therapeutic applications.

| Component | Description |

|---|---|

| Piperazine Ring | Common scaffold in many biologically active molecules. |

| Isoxazole Moiety | Implicated in diverse biological activities. |

| Phenylsulfonyl Group | Enhances solubility and potential bioactivity. |

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Activity : Preliminary studies have suggested that compounds with similar structures possess antimicrobial properties, potentially effective against various pathogens.

- CNS Activity : The piperazine component is associated with central nervous system (CNS) effects, indicating potential for neuroactive applications.

- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors could explain its CNS activity.

- Cellular Signaling Interference : The structural components may disrupt critical signaling pathways in cancer cells.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the isoxazole moiety could enhance potency.

Study 2: Anticancer Activity

In vitro assays showed that related compounds inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Study 3: CNS Effects

Research on piperazine derivatives highlighted their potential as anxiolytic agents. Behavioral assays in animal models suggested that these compounds could modulate anxiety-related behaviors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related analogs, emphasizing substituent effects on physicochemical and biological properties.

Structural Analog: 1-(4-((3,5-Dimethylisoxazol-4-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one hydrochloride

- Key Difference : Replacement of the phenylsulfonyl group with a simple phenyl substituent.

- Impact: Solubility: The phenylsulfonyl group in the target compound enhances polarity due to the sulfonyl moiety’s electronegativity, likely improving aqueous solubility compared to the phenyl analog . Metabolic Stability: The sulfonyl group may reduce susceptibility to oxidative metabolism compared to the phenyl group, which could undergo CYP450-mediated hydroxylation.

Triazole-Dioxolane Derivatives (Pharmacopeial Forum PF 43(1))

- Example Structures :

- Compound d : Contains a triazole ring, dioxolane ring, and dichlorophenyl group.

- Compound e : Similar to d but with a sec-butyl substituent.

- Key Differences: Heterocycles: Triazole and dioxolane rings replace the isoxazole and sulfonyl groups.

- Impact :

- Target Selectivity : The triazole-dioxolane framework may favor antifungal or antiviral targets (common for triazole derivatives) rather than CNS or kinase applications .

- Conformational Rigidity : The dioxolane ring restricts molecular flexibility, possibly improving binding to rigid binding pockets.

Triazolopyridine-Based Impurities (Reference Standards 2018)

- Example Structures :

- Imp. B(BP) : Features a triazolopyridine ring and phenylpiperazine.

- Imp. C(BP) : Includes a chlorophenyl-piperazine group.

- Key Differences :

- Heterocycle : Triazolopyridine replaces isoxazole, altering electronic properties (e.g., increased basicity).

- Substituents : The chlorophenyl group in Imp. C enhances lipophilicity and may influence off-target interactions (e.g., hERG channel binding).

- Impact: Pharmacokinetics: Chlorine atoms can prolong half-life but increase risk of bioaccumulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.